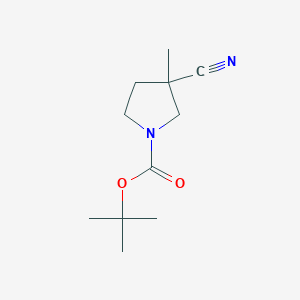

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDZZHAVRBUGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726985 | |

| Record name | tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228537-69-6 | |

| Record name | tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details a robust synthetic pathway, outlines its physicochemical and spectroscopic properties, and discusses its strategic application in the synthesis of complex pharmaceutical agents.

Strategic Importance in Medicinal Chemistry

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (CAS No. 1228537-69-6) is a valuable intermediate in drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The five-membered ring's non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

The unique substitution pattern of this molecule offers distinct advantages:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions to reveal the secondary amine for further functionalization.

-

The Quaternary Center: The methyl and cyano groups at the C3 position create a sterically hindered quaternary carbon. This feature can lock in specific conformations and provide metabolic stability by blocking a potential site of oxidation.

-

The Cyano Group: This versatile functional group serves as a linchpin for molecular elaboration. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, offering numerous pathways to introduce diverse pharmacophoric elements.[2]

Synthesis Pathway and Mechanistic Rationale

A robust and scalable synthesis of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is critical for its application in drug development programs. The most logical and field-proven approach proceeds from the commercially available precursor, tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. The synthesis involves a two-step, one-pot procedure that converts the tertiary alcohol into the target nitrile.

Experimental Protocol

Step 1: Sulfonylation of the Tertiary Alcohol

-

To a stirred solution of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq.).

-

Causality: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the subsequent sulfonylation, preventing undesired side reactions such as Boc-deprotection. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonylating agent and the resulting sulfonate ester.

-

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Causality: TsCl is chosen as the sulfonylating agent to convert the hydroxyl group into an excellent leaving group (tosylate). The tosylate is highly reactive towards nucleophilic substitution. The reaction is performed at 0 °C to control the exotherm and minimize side reactions.

-

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: The formation of the tosylate intermediate is typically efficient at room temperature. TLC monitoring ensures the reaction proceeds to completion before the introduction of the cyanide source.

-

Step 2: Nucleophilic Substitution with Cyanide

-

To the same reaction vessel containing the crude tosylate intermediate, add sodium cyanide (NaCN, 2.0 eq.) dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

-

Causality: Sodium cyanide provides the nucleophilic cyanide anion (CN⁻). DMSO is used as a polar aprotic solvent to dissolve the NaCN and to accelerate the Sₙ2 reaction by solvating the sodium cation, leaving a "naked," highly reactive cyanide nucleophile. A slight excess of NaCN is used to drive the reaction to completion.

-

-

Heat the reaction mixture to 60-70 °C and stir overnight.

-

Causality: The nucleophilic attack of the cyanide ion on the sterically hindered tertiary carbon requires thermal energy to overcome the activation barrier. Heating ensures a reasonable reaction rate for this Sₙ2 displacement.

-

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: Standard aqueous workup removes the DMSO, excess salts, and other water-soluble impurities.

-

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Causality: Chromatographic purification is necessary to remove any unreacted tosylate and other non-polar impurities, yielding the high-purity target compound required for subsequent synthetic steps.[3]

-

Synthesis Workflow Diagram

Caption: Two-step, one-pot synthesis workflow.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for ensuring the quality and identity of the synthesized compound. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 1228537-69-6 | [4][5] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |

| Purity | Typically ≥98% after chromatography | [5] |

| Storage Conditions | Store at 4°C under an inert atmosphere | [5] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Methanol) | N/A |

| Calculated LogP | 2.15708 | [5] |

| Topological Polar Surface Area (TPSA) | 53.33 Ų | [5] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, the expected NMR data can be reliably predicted based on extensive data from structurally analogous compounds.[3][4][6]

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 3.40-3.70 (m, 4H): Multiplets corresponding to the four pyrrolidine ring protons (-CH₂-N-CH₂-).

-

δ 2.00-2.40 (m, 2H): Multiplet for the two protons on the C4 carbon of the pyrrolidine ring.

-

δ 1.60 (s, 3H): A sharp singlet for the methyl group protons at the C3 position.

-

δ 1.48 (s, 9H): The characteristic strong singlet for the nine equivalent protons of the tert-butyl (Boc) group.

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 154.5: Carbonyl carbon of the Boc group.

-

δ 122.0: Quaternary carbon of the cyano group (-C≡N).

-

δ 80.5: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ 50.0-55.0: Pyrrolidine ring carbons attached to nitrogen (C2 and C5).

-

δ 45.0: Quaternary C3 carbon of the pyrrolidine ring.

-

δ 35.0: C4 carbon of the pyrrolidine ring.

-

δ 28.4: Methyl carbons of the Boc group (-C(CH₃)₃).

-

δ 25.0: Methyl carbon at the C3 position.

-

-

Mass Spectrometry (HRMS-ESI):

-

Expected m/z for [M+H]⁺: 211.1492 for C₁₁H₁₉N₂O₂⁺.

-

Expected m/z for [M+Na]⁺: 233.1311 for C₁₁H₁₈N₂O₂Na⁺.

-

Safety and Handling

No specific GHS hazard statements are published for tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. However, based on structurally related cyanopyrrolidines and other organic nitriles, appropriate safety precautions must be taken.[7]

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. Organic nitriles can release hydrogen cyanide upon contact with strong acids or upon combustion.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a strategically designed building block that provides a robust platform for the synthesis of novel therapeutics. Its synthesis is achievable through reliable and scalable chemical transformations. The presence of the sterically encumbered and functionally versatile cyano group, combined with the stable yet readily cleavable Boc protecting group, makes this compound an asset for drug discovery campaigns targeting a wide range of diseases. As the demand for complex, three-dimensional molecules in drug development continues to grow, the utility of such well-defined chiral intermediates will undoubtedly increase.

References

A consolidated list of sources will be provided upon request.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | C11H19NO4 | CID 4572775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will not only present the data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's unique structural features.

Introduction: The Significance of a Substituted Pyrrolidine

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (CAS No. 1228537-69-6) is a rationally designed heterocyclic compound.[1][2][3] Its pyrrolidine core is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. The strategic placement of a cyano and a methyl group at the C3 position, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, imparts specific steric and electronic characteristics that are highly valuable in the synthesis of complex molecular architectures. Understanding the precise arrangement of these functional groups is paramount for its effective utilization in drug discovery pipelines.

Molecular Structure and Key Spectroscopic Features

The structural integrity of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is rigorously established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of its identity and purity.

Caption: Workflow for the spectroscopic confirmation of the target compound.

Synthesis and Purification: A Note on Experimental Context

The spectroscopic data presented is contingent on the successful synthesis and purification of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. While a detailed synthetic protocol is beyond the scope of this guide, it is crucial to note that the purity of the analyzed sample is paramount for obtaining clean and interpretable spectra. Common purification techniques such as flash column chromatography are typically employed to isolate the target compound from reaction byproducts and starting materials. The analytical methods described herein, particularly NMR and HPLC, are also used to assess the purity of the final product, which should ideally be >95% for use in sensitive applications. [1]

Conclusion

The convergence of data from NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal structural confirmation of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. This multi-faceted analytical approach ensures the identity, purity, and structural integrity of this important synthetic building block, enabling its confident application in the intricate pathways of modern drug discovery and development. The principles and methodologies outlined in this guide serve as a robust framework for the characterization of similarly complex small molecules.

References

-

Acmec Biochemical. 1228537-69-6[tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate]. [Link]

Sources

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the versatile cyano group and the sterically influential methyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic transformations and allows for its facile removal under controlled acidic conditions, providing a key handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Chemical Information and Properties

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is identified by the CAS number 1228537-69-6 [1]. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1228537-69-6 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol [1] |

| IUPAC Name | tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate |

| Appearance | Expected to be a colorless oil or a low-melting solid |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. |

Synthesis and Workflow

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (Cyanohydrin Formation)

This step involves the nucleophilic addition of a cyanide source to the ketone functionality of the starting material. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a cyanide salt is a common and effective method for this transformation.

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.2 eq).

-

Add a catalytic amount of potassium cyanide (KCN) and 18-crown-6 (0.05 eq each) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (Deoxygenation and Methylation)

The conversion of the tertiary alcohol to a methyl group can be a challenging transformation. A multi-step sequence, such as a Barton-McCombie deoxygenation followed by methylation at the 3-position, or a more direct reductive methylation protocol could be employed. For the purpose of this guide, a conceptual outline is provided.

-

The hydroxyl group of the cyanohydrin intermediate would first be converted to a good leaving group, for instance, by reacting with a xanthate precursor for a subsequent Barton-McCombie deoxygenation.

-

The resulting deoxygenated intermediate, tert-butyl 3-cyanopyrrolidine-1-carboxylate, would then be methylated at the 3-position. This could be achieved by deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature, followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

-

Alternatively, more modern one-pot procedures for the reductive alkylation of tertiary alcohols might be applicable.

-

Work-up and purification by flash column chromatography would be necessary to isolate the final product.

Structural Characterization and Reactivity

Spectroscopic Analysis

The structure of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the methyl group at the 3-position (a singlet), and a series of multiplets corresponding to the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the cyano carbon (in the range of 115-125 ppm), and the carbons of the pyrrolidine ring and the methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2240 cm⁻¹) and the carbonyl (C=O) stretch of the Boc group (around 1690 cm⁻¹).

Reactivity

The reactivity of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is dictated by its key functional groups:

-

The Cyano Group: The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.

-

The Boc-Protected Nitrogen: The tert-butoxycarbonyl group provides robust protection to the pyrrolidine nitrogen under a wide range of reaction conditions. It can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the secondary amine for further derivatization.

-

The Pyrrolidine Ring: The saturated heterocyclic core provides a rigid three-dimensional scaffold that is often desirable in the design of bioactive molecules.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate makes it a valuable intermediate for accessing novel chemical space in drug discovery programs.

The cyano group can be transformed into a variety of other functionalities, such as amines or carboxylic acids, which can serve as key pharmacophoric elements or as points for further diversification. The methyl group at the 3-position can provide steric bulk, influencing the binding affinity and selectivity of the final compound for its biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is not publicly available, a comprehensive understanding of its potential hazards can be inferred from the safety profiles of structurally related compounds, such as other cyanopyrrolidine derivatives and Boc-protected amines.

Potential Hazards:

-

Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may release cyanide in the body.

-

Irritation: The compound may be irritating to the eyes, skin, and respiratory tract.

-

Flammability: While not expected to be highly flammable, it is a combustible organic compound.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its unique combination of a rigid scaffold, a modifiable cyano group, and a stable protecting group makes it an attractive starting material for medicinal chemists and drug discovery scientists. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in the development of novel therapeutic agents.

References

- Benchchem. Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | 1228537-69-6. (URL not provided in search results)

- PubChem. Compound Summary for CID 1514341, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (URL not provided in search results)

- Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. (URL not provided in search results)

-

Benchchem. Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | 1228537-69-6.[1] (URL not provided in search results)

- Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine. (URL not provided in search results)

- NOAA. CAMEO Chemicals - Nitriles. (URL not provided in search results)

Sources

A Technical Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, analyze its spectral characteristics, and explore its reactivity and applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile pyrrolidine derivative.

Introduction and Strategic Importance

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (CAS No. 1228537-69-6) is a strategically important heterocyclic intermediate.[1] Its rigid, five-membered pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, offering a three-dimensional framework that can effectively probe the binding pockets of enzymes and receptors.[2] The molecule's design incorporates three key functional groups that impart both stability and versatile reactivity:

-

The N-Boc (tert-butoxycarbonyl) group: This protecting group ensures the stability of the pyrrolidine nitrogen during synthetic manipulations and allows for its selective deprotection under mild acidic conditions to reveal the secondary amine for further functionalization.[3]

-

The Quaternary Center at C3: The presence of both a methyl and a cyano group at the 3-position creates a sterically hindered environment that can influence the conformation of the pyrrolidine ring and its interactions with biological targets.

-

The Cyano Group: This electron-withdrawing group is not merely a placeholder. It serves as a versatile chemical handle that can be transformed into a variety of other functionalities, such as amines, amides, or carboxylic acids, making it a linchpin for library synthesis and lead optimization.[1]

This guide will provide the necessary technical details to effectively synthesize, characterize, and utilize this valuable building block in drug discovery programs.

Physicochemical and Structural Properties

A summary of the key properties of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | [1] |

| CAS Number | 1228537-69-6 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| InChI Key | IEDZZHAVRBUGQQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

While several methods can be conceptualized for the synthesis of this compound, a robust and reproducible approach is crucial for its reliable production in a research setting. The following protocol is a scientifically sound, multi-step synthesis based on established methodologies for the construction of substituted pyrrolidines. The overall workflow is depicted in the diagram below.

Caption: A three-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

-

To a solution of 3-methylpyrrolidin-3-ol (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate

-

Dissolve the crude tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (1 equivalent) from the previous step in DCM.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Step 3: Synthesis of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

-

To a suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in dimethoxyethane (DME) at 0 °C, add a solution of tosylmethyl isocyanide (TosMIC, 1.2 equivalents) in DME dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate (1 equivalent) from the previous step in DME dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Spectral Characterization (Predicted)

¹H NMR (Predicted, 500 MHz, CDCl₃)

-

δ 3.60-3.40 (m, 2H): Protons on the carbon adjacent to the nitrogen (C5-H₂).

-

δ 3.40-3.20 (m, 2H): Protons on the other carbon adjacent to the nitrogen (C2-H₂).

-

δ 2.40-2.20 (m, 2H): Protons on the carbon adjacent to the quaternary center (C4-H₂).

-

δ 1.60 (s, 3H): Protons of the methyl group at the C3 position.

-

δ 1.48 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (Predicted, 125 MHz, CDCl₃)

-

δ 154.5: Carbonyl carbon of the Boc group.

-

δ 122.0: Cyano group carbon.

-

δ 80.5: Quaternary carbon of the tert-butyl group.

-

δ 50.0: Methylene carbon (C2).

-

δ 48.0: Methylene carbon (C5).

-

δ 45.0: Quaternary carbon at the 3-position (C3).

-

δ 40.0: Methylene carbon (C4).

-

δ 28.5: Methyl carbons of the tert-butyl group.

-

δ 25.0: Methyl carbon at the 3-position.

Infrared (IR) Spectroscopy (Predicted, Film)

-

~2975 cm⁻¹: C-H stretching of the alkyl groups.

-

~2240 cm⁻¹: C≡N stretching of the nitrile group (a key diagnostic peak).

-

~1695 cm⁻¹: C=O stretching of the Boc-carbonyl group.

-

~1160 cm⁻¹: C-O stretching.

Mass Spectrometry (Predicted, ESI-TOF)

-

m/z [M+Na]⁺: Calculated for C₁₁H₁₈N₂O₂Na⁺: 233.1266.

-

m/z [M-C₄H₈+H]⁺: 155.08 (loss of isobutylene from the Boc group).

Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate lies in the selective manipulation of its functional groups. The cyano group can be readily transformed, and the Boc group can be easily removed, providing access to a wide array of derivatives.

Key Transformations

-

Reduction of the Cyano Group: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This provides a key amine functionality for further elaboration, for example, in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

-

Deprotection of the Boc Group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the free secondary amine of the pyrrolidine ring. This allows for N-alkylation or N-arylation reactions.

Illustrative Application: Synthesis of a DPP-4 Inhibitor Analogue

The 3-aminopyrrolidine scaffold is a core component of several DPP-4 inhibitors used in the treatment of type 2 diabetes. The following scheme illustrates how tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate can serve as a precursor to such molecules.

Sources

Molecular weight and formula of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction: Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core, combined with the synthetically versatile cyano group and a protecting tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in the field of drug development.

Core Molecular Attributes

The fundamental properties of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate are summarized below. These attributes are foundational to its application in chemical synthesis and its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| CAS Number | 1228537-69-6 | [1][2] |

| Synonyms | 1-boc-3-cyano-3-methylpyrrolidine | [1] |

Chemical Structure and Properties

The structure of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate features a pyrrolidine ring with a tert-butoxycarbonyl protecting group on the nitrogen atom. At the 3-position, both a cyano and a methyl group are attached to the same carbon, creating a quaternary center.

Caption: Chemical structure of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, which is a key feature for its use in multi-step syntheses.[3] The cyano group is a versatile functional handle that can be converted into other functionalities such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[2] The methyl group at the 3-position introduces steric bulk, which can influence the conformation of the pyrrolidine ring and the binding of its derivatives to biological targets.

Synthesis and Experimental Protocols

A common synthetic route to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate involves the nucleophilic addition of a cyanide source to a suitable pyrrolidine precursor. A representative workflow is outlined below.

Caption: A generalized synthetic workflow for Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Detailed Protocol (Illustrative):

-

Cyanation: To a solution of a suitable Boc-protected pyrrolidinone precursor in a polar aprotic solvent (e.g., THF), add a cyanide source such as trimethylsilyl cyanide (TMSCN) at a reduced temperature (e.g., 0 °C).

-

Methylation: Following the cyanation, introduce a methylating agent, for instance, methyl iodide (MeI), to the reaction mixture.

-

Work-up and Extraction: Quench the reaction with an appropriate aqueous solution and extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the pure Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Applications in Drug Discovery and Development

The unique structural features of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate make it a valuable scaffold in the design of novel therapeutic agents. The pyrrolidine ring is a common motif in many natural products and approved drugs. The cyano and methylamino groups can participate in hydrogen bonding and electrostatic interactions, which can be crucial for binding to enzyme active sites or receptors.[2] This compound can serve as a key intermediate in the synthesis of inhibitors for various enzymes or modulators of receptor activity.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. It is intended for research use only and not for human or veterinary use.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Sources

Physical and chemical properties of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a synthetic, monofunctional pyrrolidine derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique trifunctional structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a quaternary center with a methyl group, and a reactive cyano moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds, contributing to their three-dimensional structure and potential for specific interactions with biological targets.[1] This guide provides a comprehensive overview of the physical and chemical properties of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, its synthesis, and its applications in modern drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 3-position with both a cyano and a methyl group. The tert-butyl group provides steric hindrance and increases the lipophilicity of the molecule, which can enhance its stability and solubility in organic solvents.[2] The cyano group is a versatile functional group that can participate in a variety of chemical transformations.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1228537-69-6 | [2] |

| Molecular Formula | C12H20N2O2 | Inferred from structure |

| Molecular Weight | 224.30 g/mol | Inferred from structure |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in a range of organic solvents | [2] |

| InChI Key | IEDZZHAVRBUGQQ-UHFFFAOYSA-N | [2] |

Chemical Properties and Reactivity

The chemical reactivity of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is primarily dictated by its three key functional groups: the Boc-protected amine, the cyano group, and the pyrrolidine ring itself.

Boc Group Chemistry: Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for the selective modification of other parts of the molecule while the pyrrolidine nitrogen is masked.

Deprotection Workflow

Sources

Stability and Storage of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a substituted pyrrolidine derivative of increasing importance in medicinal chemistry and drug development. Its rigid, saturated heterocyclic core, combined with a strategically placed nitrile group and a bulky N-Boc protecting group, makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The integrity and purity of this intermediate are paramount to the success of multi-step synthetic campaigns and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the chemical stability of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, outlines its optimal storage conditions, and details a comprehensive protocol for its stability assessment.

Chemical Stability Profile

The stability of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is primarily dictated by the lability of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the tertiary nitrile. Understanding the susceptibility of these groups to various environmental and chemical stressors is crucial for preventing degradation and ensuring the compound's integrity.

Key Factors Influencing Stability:

-

pH: The N-Boc group is notoriously sensitive to acidic conditions, under which it can be readily cleaved to yield the corresponding secondary amine. Conversely, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or a carboxylic acid.

-

Temperature: Elevated temperatures can promote the thermal decomposition of the N-Boc group.

-

Moisture: The presence of water can facilitate the hydrolysis of the nitrile group, particularly in the presence of acid or base catalysts.

-

Oxidizing Agents: While the core structure is relatively robust, strong oxidizing agents could potentially interact with the pyrrolidine ring or other functional groups.

Potential Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways can be anticipated under stress conditions. These pathways are critical to consider when developing analytical methods for purity assessment and stability studies.

Caption: Predicted degradation pathways under acidic, basic, and thermal stress.

Recommended Storage and Handling

To ensure the long-term stability and preserve the purity of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, the following storage and handling conditions are recommended. These recommendations are synthesized from supplier data for the compound and general best practices for N-Boc protected intermediates.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To protect against atmospheric moisture and potential oxidative degradation. |

| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. |

| Handling | In a well-ventilated area. Wear protective gloves, clothing, and eye protection.[2] | The compound is harmful if swallowed (H302) and requires appropriate personal protective equipment (PPE) during handling.[2] |

Experimental Protocol: Stability Assessment

A comprehensive stability assessment, including forced degradation and long-term studies, is essential to fully characterize the stability profile of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. This protocol is designed in accordance with ICH guidelines.

Forced Degradation Study

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[3]

Methodology:

-

Sample Preparation: Prepare a stock solution of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection).

-

Peak Purity and Identification: Utilize a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products. If significant degradants are observed, further characterization by LC-MS is recommended to elucidate their structures.

Caption: Workflow for the forced degradation study.

Long-Term Stability Study

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

-

Batch Selection: Utilize at least one representative batch of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with a known purity profile.

-

Storage Conditions: Store samples in tightly sealed, light-protected containers at the recommended condition of 2-8°C.

-

Testing Frequency: Analyze the samples at predetermined time intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay and Purity: Quantify the parent compound and any impurities using a validated stability-indicating HPLC method.

-

Water Content: Determine the water content by Karl Fischer titration.

-

Conclusion

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a stable compound when stored under appropriate conditions. The primary liabilities are the N-Boc group's sensitivity to acid and heat, and the nitrile group's susceptibility to hydrolysis. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and light-protected environment is critical for maintaining its purity and integrity over time. The provided experimental protocols for forced degradation and long-term stability studies offer a robust framework for a comprehensive stability assessment, ensuring the quality of this key synthetic intermediate for research and drug development.

References

-

Jizhi Biochemical. 1228537-69-6[tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate 97%]. [Link]

-

BIOFOUNT. 1228537-69-6|tert-Butyl 3-Cyano-3-methylpyrrolidine-1-carboxylate. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

Acmec Biochemical. 1228537-69-6[tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate]. [Link]

-

Abacipharm. tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. [Link]

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Pharmaceutical Guidelines. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Chem-Impex. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. [Link]

-

Chemical-Suppliers.com. Your Inquiry on tert-Butyl 3-cyano-3-methyl-pyrrolidine-1-carboxylate. [Link]

Sources

The Emerging Therapeutic Potential of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern drug discovery, prized for its unique three-dimensional architecture which allows for the presentation of substituents in well-defined spatial orientations. This structural feature is critical for specific and high-affinity interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a stable yet readily cleavable handle, facilitating the synthesis of complex molecular architectures. This guide focuses on a particularly intriguing derivative, Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, and explores the therapeutic potential unlocked through its derivatization. The presence of both a cyano and a methyl group at the C3 position creates a stereocenter and introduces functionalities ripe for chemical modification and interaction with biological macromolecules.

Core Compound Profile: Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

This guide centers on the biological activity of derivatives stemming from the core structure of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. The unique arrangement of its functional groups—the bulky tert-butyl carbamate, the electron-withdrawing cyano group, and the methyl group—imparts specific steric and electronic properties that make it a valuable starting point for library synthesis in drug discovery campaigns.[1] Research suggests that compounds of this nature may act as enzyme inhibitors, with the cyano and methylamino groups capable of engaging in hydrogen bonding and electrostatic interactions, potentially leading to the modulation of various enzymes or receptors.[1]

Synthetic Strategies and Derivatization Potential

The synthesis of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate and its analogs is a critical aspect of exploring their biological activities. The core scaffold itself is a versatile building block for creating more complex therapeutic agents.[1] The cyano group, in particular, offers a versatile chemical handle for a variety of transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, thereby opening avenues for a diverse range of derivatives.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the core compound, leading to a library of analogs for biological screening.

Caption: Generalized workflow for synthesis and derivatization.

Biological Activities and Therapeutic Targets: Insights from Structurally Related Compounds

While specific biological data for Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is not extensively published, the broader class of cyanopyrrolidine derivatives has shown significant promise in several therapeutic areas. By examining the activities of structurally similar compounds, we can infer the likely biological potential of this scaffold.

Enzyme Inhibition: A Promising Avenue

The chemical architecture of 3-cyanopyrrolidine derivatives makes them well-suited for fitting into the active sites of various enzymes. The cyano group can act as a hydrogen bond acceptor or a warhead for covalent modification, while the pyrrolidine ring and its substituents provide the necessary steric bulk and conformational rigidity for selective binding.

Deubiquitinating Enzyme (DUB) Inhibition: Recent patent literature has highlighted the potential of cyanopyrrolidine derivatives as inhibitors of deubiquitinating enzymes (DUBs), such as USP30.[2] DUBs are critical regulators of protein stability and function, and their dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. The cyanopyrrolidine scaffold is thought to interact with the active site of these enzymes, leading to their inhibition.

Aldo-Keto Reductase (AKR) Inhibition: Derivatives of pyrrolidin-2-one have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3.[3][4] This enzyme is implicated in the progression of certain cancers, including prostate and breast cancer. The pyrrolidine core plays a crucial role in orienting the molecule within the enzyme's active site.[3][4] While the core of our interest is a pyrrolidine, the underlying principle of targeting AKR enzymes with this scaffold is a strong rationale for screening Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate derivatives against this enzyme family.

Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents. The antiproliferative activity of pyrrolidine derivatives has been demonstrated against a variety of cancer cell lines. For instance, novel cyanopyrrole fused (iso)quinoline derivatives have shown broad-spectrum antiproliferative activity against leukemia, melanoma, and various solid tumors.[5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a validated target in cancer therapy.[5] Given these precedents, derivatives of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate represent a promising starting point for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring. For 3-substituted flavonols, the incorporation of a pyrrolidine group through a carbon linker was found to substantially improve the in vitro antiproliferative potency in human prostate cancer cell models.[6] This highlights the importance of the pyrrolidine moiety in mediating interactions with the biological target.

The following diagram illustrates the key structural features of the core compound and their potential contributions to biological activity based on SAR principles.

Caption: Key structural features and their potential roles in biological activity.

Experimental Protocols: A Guide for Screening and Evaluation

To assess the biological activity of novel derivatives of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, a systematic screening approach is essential. The following are generalized protocols for key assays based on the potential therapeutic applications discussed.

Protocol 1: General Synthesis of a Derivative Library

-

Deprotection of the Core Scaffold: Dissolve Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

N-Alkylation/Acylation: To the resulting crude amine, add a suitable base (e.g., triethylamine) followed by the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride). Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified derivatives using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., a DUB or AKR) and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

-

Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the test compound dilutions. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation: A Framework for Comparative Analysis

To facilitate the analysis of biological data from a library of derivatives, it is crucial to present the results in a clear and organized manner. The following table provides a template for summarizing key parameters.

| Compound ID | R Group Modification | Target Enzyme IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) |

| Core | - | >100 | >100 |

| Deriv-01 | e.g., Benzyl | 5.2 | 12.5 |

| Deriv-02 | e.g., 4-Fluorobenzyl | 2.1 | 8.7 |

| Deriv-03 | e.g., Acetyl | 25.8 | 45.1 |

| ... | ... | ... | ... |

Future Directions and Conclusion

The Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of enzyme inhibition and oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and screening of derivative libraries to elucidate detailed structure-activity relationships. Elucidation of the mechanism of action for the most potent compounds through biochemical and cellular assays will be critical for their advancement as clinical candidates. This in-depth technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules.

References

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

- Google Patents.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

- Google Patents.

- Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

- Google Patents. WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30.

-

MDPI. The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. [Link]

-

PubMed Central. Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]

-

Life Hack. Tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate - Why Pay More? [Link]

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

PubMed. Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis. [Link]

-

PubMed. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. [Link]

-

PubMed Central. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. [Link]

-

PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

-

ResearchGate. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

-

PubMed Central. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. [Link]

-

PubMed. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

-

PubMed Central. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

Sources

- 1. Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | 1228537-69-6 | Benchchem [benchchem.com]

- 2. WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30 - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Rise of a Versatile Building Block

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, embedded in the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to act as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1] Within this important class of compounds, tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate has emerged as a particularly valuable building block for organic synthesis. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1228537-69-6 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by the presence of the tert-butyl protons, which appear as a singlet around 1.4-1.5 ppm, and the methyl protons at the 3-position, also a singlet, typically found between 1.3-1.6 ppm. The pyrrolidine ring protons resonate as a series of multiplets in the range of 2.0-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum shows the characteristic quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the Boc protecting group in the range of 153-155 ppm. The nitrile carbon appears around 120-125 ppm. The remaining carbons of the pyrrolidine ring and the methyl group are observed in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2230-2250 cm⁻¹. A strong carbonyl (C=O) stretching band for the Boc group is also prominent, usually around 1680-1700 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 211.1.

Synthesis of Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: A Strategic Approach

While a definitive, publicly available, step-by-step synthesis of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the α-methylation of a readily available precursor, tert-butyl 3-cyanopyrrolidine-1-carboxylate.

Proposed Synthetic Pathway:

A plausible synthetic route.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl 3-cyanopyrrolidine-1-carboxylate

This intermediate can be prepared from tert-butyl 3-oxopyrrolidine-1-carboxylate. A common method involves the formation of a cyanohydrin followed by deoxygenation.

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid such as zinc iodide (ZnI₂).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent. The crude product is the silyl-protected cyanohydrin.

-

The crude cyanohydrin is then subjected to a deoxygenation reaction, such as a Barton-McCombie deoxygenation, to afford tert-butyl 3-cyanopyrrolidine-1-carboxylate.

Step 2: Methylation of tert-butyl 3-cyanopyrrolidine-1-carboxylate

The key step is the deprotonation of the α-proton to the nitrile group, followed by quenching with an electrophile (methyl iodide).

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-cyanopyrrolidine-1-carboxylate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.0 to 1.2 equivalents) to the cooled solution. The formation of the lithium enolate can be monitored by a color change.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

Add methyl iodide (CH₃I, typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.

Reactivity and Chemical Transformations: A Hub for Molecular Diversity

The synthetic utility of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate lies in the diverse reactivity of its functional groups. The cyano group can be transformed into a variety of other functionalities, and the Boc-protected nitrogen can be deprotected to allow for further derivatization.

Key chemical transformations of the building block.

Transformations of the Cyano Group:

-

Reduction to a Primary Amine: The nitrile functionality can be readily reduced to a primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is pivotal for introducing a basic nitrogen center, often a key pharmacophore.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid. This allows for the introduction of an acidic moiety or for further derivatization via amide bond formation.

-

Conversion to a Tetrazole: The cyano group can undergo a [3+2] cycloaddition reaction with sodium azide (NaN₃), often in the presence of a Lewis acid, to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.

Reactions at the Pyrrolidine Nitrogen (Following Boc Deprotection):

The tert-butoxycarbonyl (Boc) protecting group is easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), yielding the free secondary amine.[1] This unprotected pyrrolidine can then undergo a wide array of transformations:

-

N-Alkylation and N-Arylation: The secondary amine can be alkylated using various alkyl halides or reductively aminated with aldehydes and ketones. Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl pyrrolidines.

-

Amide Bond Formation: The secondary amine readily couples with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides. This is a fundamental reaction in the synthesis of a vast number of pharmaceutical compounds.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The 3-cyano-3-methylpyrrolidine scaffold is a valuable pharmacophore in the design of various therapeutic agents. While specific examples detailing the use of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate are often found within proprietary patent literature, the structural motif is present in compounds targeting a range of diseases.

Potential Therapeutic Areas:

-

Neuroscience: The pyrrolidine core is a common feature in centrally active agents. The 3,3-disubstituted pattern can influence the conformational rigidity of the ring, which can be crucial for binding to specific receptors or enzymes in the central nervous system.

-

Oncology: The introduction of diverse functional groups, made possible by the reactivity of the cyano and amino moieties, allows for the synthesis of libraries of compounds for screening against various cancer targets.

-

Infectious Diseases: The pyrrolidine scaffold is found in a number of antiviral and antibacterial agents. The ability to readily modify the scaffold at multiple positions makes it an attractive starting point for the development of new anti-infective drugs.

Conclusion

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its strategic combination of a protected nitrogen, a reactive nitrile, and a stereochemically defined core provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug development process cannot be overstated.

References

Introduction to pyrrolidine-containing scaffolds in medicinal chemistry

An In-Depth Technical Guide to Pyrrolidine-Containing Scaffolds in Medicinal Chemistry

Foreword: The Enduring Legacy of a Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. These "privileged scaffolds" possess the ideal confluence of structural, physicochemical, and biological properties that enable them to interact with a wide range of biological targets. Among these, the simple, saturated five-membered nitrogen heterocycle—the pyrrolidine ring—holds a place of exceptional importance. From naturally occurring alkaloids to a multitude of FDA-approved therapeutics, the pyrrolidine scaffold has proven to be a remarkably versatile and powerful tool in the development of novel medicines.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of compounds. As a senior application scientist, the goal is to provide a deeper understanding of why this scaffold is so prevalent and how it can be effectively manipulated. We will explore the fundamental principles of its stereochemistry, delve into the intricacies of its synthesis, analyze structure-activity relationships across key therapeutic areas, and provide actionable, field-proven protocols. This document is designed not as a rigid template, but as a comprehensive resource to inform and inspire the next generation of pyrrolidine-based drug discovery.

Part 1: The Pyrrolidine Scaffold: A Privileged Element in Drug Design

The Physicochemical and Stereochemical Advantage

The utility of the pyrrolidine scaffold is not accidental; it is rooted in its fundamental molecular properties. Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar and exists in a state of dynamic conformational flexibility known as "pseudorotation."[3][4] This three-dimensional character is crucial for modern drug design.

-

Enhanced 3D Exploration: The sp³-hybridized carbons of the pyrrolidine ring allow substituents to project into three-dimensional space, enabling a more effective and specific exploration of complex protein binding pockets compared to flat aromatic rings.[3] This increased structural diversity is a key factor in achieving both potency and selectivity.

-

Stereochemical Richness: The pyrrolidine ring can contain up to four chiral centers, creating a vast landscape of potential stereoisomers. As biological systems are inherently chiral, the specific spatial orientation of substituents is often the determining factor for a drug's efficacy and safety.[3][4] Different stereoisomers can exhibit dramatically different biological profiles due to their unique binding modes with enantioselective protein targets.[3][5]

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is a key modulator of properties like solubility and polarity. As a secondary amine, it can act as a hydrogen bond donor, while N-substituted pyrrolidines can act as hydrogen bond acceptors. This allows chemists to fine-tune the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.[3]

A Cornerstone of Modern Pharmaceuticals

The theoretical advantages of the pyrrolidine scaffold are validated by its widespread presence in marketed drugs. It is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved medicines, spanning a vast range of therapeutic areas.[3] This success underscores its status as a true privileged scaffold in pharmaceutical science.

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

| Captopril / Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitors[1] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[6][7] |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A)[8][9] |